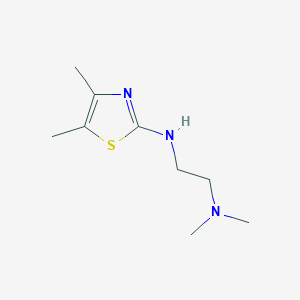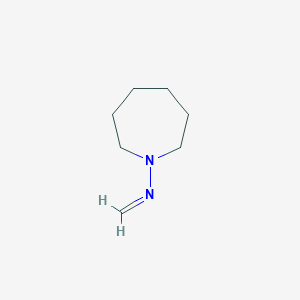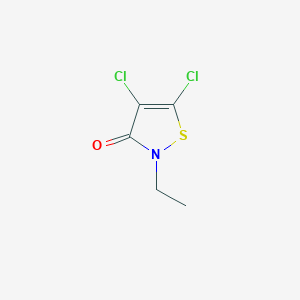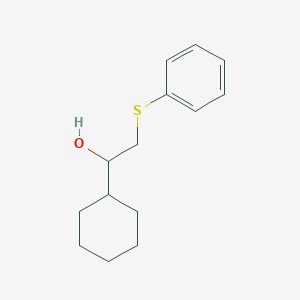![molecular formula C26H31P B8439459 ditert-butyl-[2-(2-phenylphenyl)phenyl]phosphane](/img/structure/B8439459.png)
ditert-butyl-[2-(2-phenylphenyl)phenyl]phosphane
Descripción general
Descripción
2-Phenyl-2’-(di-tert-butylphosphino)biphenyl, also known as JohnPhos, is a sterically bulky biaryl phosphine ligand. It is widely used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This compound is known for its high reactivity and efficiency in forming carbon-nitrogen bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Phenyl-2’-(di-tert-butylphosphino)biphenyl can be synthesized through the reaction of 2-bromobiphenyl with di-tert-butylphosphine in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine ligand. The reaction is carried out in a suitable solvent, such as tetrahydrofuran or toluene, at elevated temperatures .
Industrial Production Methods
Industrial production of 2-Phenyl-2’-(di-tert-butylphosphino)biphenyl follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-2’-(di-tert-butylphosphino)biphenyl undergoes various types of reactions, including:
Oxidation: The phosphine ligand can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Palladium catalysts, such as palladium acetate, are commonly used in cross-coupling reactions.
Major Products
Oxidation: Phosphine oxides are the major products formed.
Substitution: The major products are the coupled organic molecules, such as biaryls or arylamines.
Aplicaciones Científicas De Investigación
2-Phenyl-2’-(di-tert-butylphosphino)biphenyl has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-Phenyl-2’-(di-tert-butylphosphino)biphenyl exerts its effects involves coordination to a palladium center, forming a palladium-phosphine complex. This complex facilitates the activation of organic substrates, enabling the formation of new chemical bonds. The bulky nature of the ligand provides steric protection to the palladium center, enhancing its stability and reactivity .
Comparación Con Compuestos Similares
2-Phenyl-2’-(di-tert-butylphosphino)biphenyl is unique due to its steric bulk and electronic properties. Similar compounds include:
2-(Di-tert-butylphosphino)-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl (tBuBrettPhos): Known for its high reactivity in cross-coupling reactions.
2-(Di-tert-butylphosphino)-1,1’-biphenyl (tBuXPhos): Another bulky phosphine ligand used in similar applications.
These compounds share similar applications but differ in their steric and electronic properties, which can influence their reactivity and selectivity in various chemical reactions .
Propiedades
Fórmula molecular |
C26H31P |
|---|---|
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
ditert-butyl-[2-(2-phenylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C26H31P/c1-25(2,3)27(26(4,5)6)24-19-13-12-18-23(24)22-17-11-10-16-21(22)20-14-8-7-9-15-20/h7-19H,1-6H3 |
Clave InChI |
OTACSHJZWXSRDX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2C3=CC=CC=C3)C(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Sulfamoylthieno[3,2-c]pyridine](/img/structure/B8439432.png)


![1-[5-(3-Chlorophenyl)-2-furyl]ethan-1-ol](/img/structure/B8439480.png)



